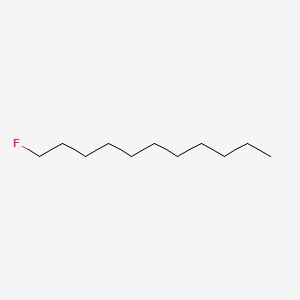
1-Fluoroundecane
Descripción general
Descripción
1-Fluoroundecane is a fluorinated organic compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. This compound is a member of the alkane family and contains a fluorine atom attached to the 1-carbon position of the undecane chain.
Aplicaciones Científicas De Investigación
Environmental Applications
- A study by Schultz et al. (2006) focused on the mass flows of fluorochemicals, including compounds similar to 1-Fluoroundecane, in a municipal wastewater treatment facility. The study revealed that conventional wastewater treatment is not effective for the removal of certain fluorochemicals, highlighting the environmental impact and persistence of such compounds in water treatment systems (Schultz et al., 2006).
Chemical Synthesis
- In the realm of chemical synthesis, Sattler and Haufe (1994) synthesized monofluorinated analogues of phoracantholide, including compounds related to 1-Fluoroundecane. This work demonstrates the utility of fluorinated compounds in the synthesis of novel organic molecules with potential applications in various fields (Sattler & Haufe, 1994).
Biomedical Research
- In biomedical research, compounds structurally related to 1-Fluoroundecane have been studied for their potential applications. For example, Krafft (2001) discussed the unique properties of fluorocarbons and their applications in oxygen delivery and drug delivery systems. The chemical and biological inertness of fluorocarbons make them suitable for various biomedical applications (Krafft, 2001).
Fluorescence Sensing and Bioimaging
- Fluorinated compounds, including those related to 1-Fluoroundecane, have been utilized in the development of fluorescent probes for bioimaging. Jung et al. (2009) developed a coumarin-based fluorogenic probe for Cu(2+) ion detection in biological systems, demonstrating the potential of fluorinated compounds in sensing and imaging applications (Jung et al., 2009).
Pharmaceutical Applications
- Fluorinated compounds, structurally akin to 1-Fluoroundecane, have been studied extensively in pharmaceutical research. The study of S-1, an oral fluoropyrimidine, in the treatment of various cancers highlights the significance of fluorinated compounds in developing effective chemotherapy agents (Saif et al., 2009).
Propiedades
IUPAC Name |
1-fluoroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23F/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLPWAZGPFCYGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198646 | |
| Record name | Undecane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoroundecane | |
CAS RN |
506-05-8 | |
| Record name | 1-Fluoroundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Undecane, 1-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



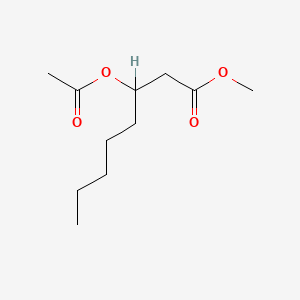
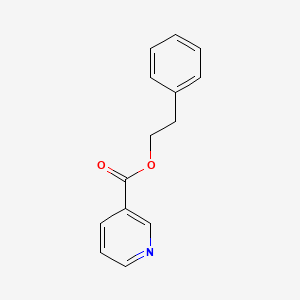

![4-[(Cycloheptylamino)methyl]-2,6-dimethoxyphenol](/img/structure/B1618904.png)
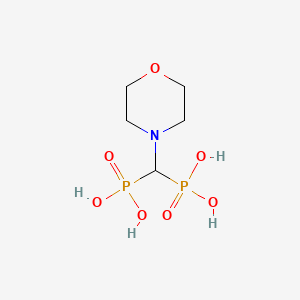
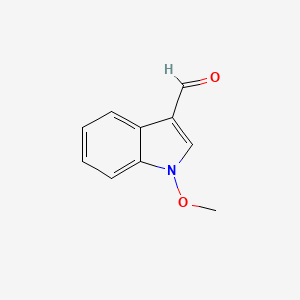
![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)
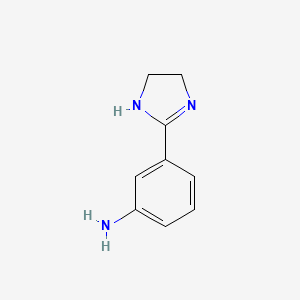
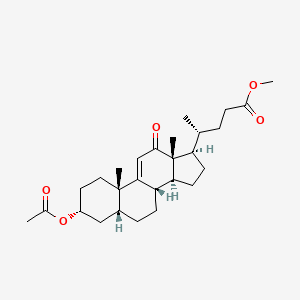
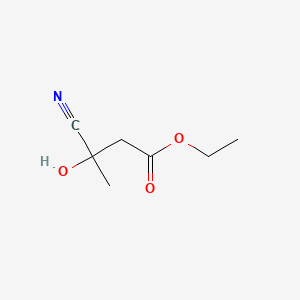
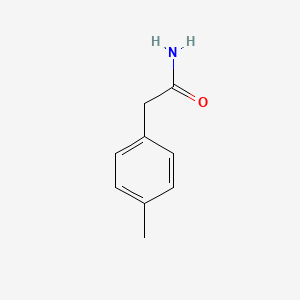
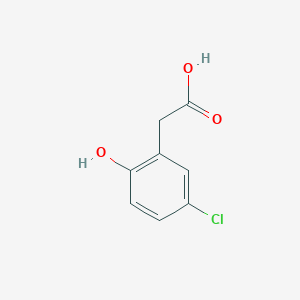
![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)
![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)